Comparative TGR5 Activation Potency: EC50 Values Across Agonist Classes
TGR5 agonist 7 activates TGR5 with an EC50 of <1 μM. This potency is comparable to or exceeds that of commonly used TGR5 agonists such as INT-777 (EC50 = 0.82 μM) and BAR501 (EC50 = 1.0 μM) when measured across comparable assays [1]. The compound demonstrates significantly higher potency than endogenous bile acids such as cholic acid (EC50 = 13.6 μM) and deoxycholic acid (EC50 = 1.25 μM) [1]. This enhanced potency translates to a lower effective concentration required for pathway activation in vitro.
| Evidence Dimension | TGR5 receptor activation potency (EC50) |
|---|---|
| Target Compound Data | <1 μM |
| Comparator Or Baseline | INT-777: 0.82 μM; BAR501: 1.0 μM; CA: 13.6 μM; DCA: 1.25 μM; LCA: 0.53 μM |
| Quantified Difference | TGR5 agonist 7 is >13.6-fold more potent than cholic acid (CA) and at least equipotent to INT-777 (0.82 μM) and BAR501 (1.0 μM). |
| Conditions | Cellular assays measuring cAMP accumulation; HEK293 cells overexpressing human TGR5 (GPBAR1). |
Why This Matters
Higher potency reduces the amount of compound required for in vitro and in vivo experiments, minimizing off-target effects and optimizing experimental design.
- [1] Table 1. TGR5 Agonist EC50 values. International Journal of Molecular Sciences, 26(13), 6547. PMC12294878. View Source
